(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene (E)-1-[4-(Trifluoromethyl)phenyl]-1-butene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17223727
InChI: InChI=1S/C11H11F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h3-8H,2H2,1H3/b4-3+
SMILES:
Molecular Formula: C11H11F3
Molecular Weight: 200.20 g/mol

(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene

CAS No.:

Cat. No.: VC17223727

Molecular Formula: C11H11F3

Molecular Weight: 200.20 g/mol

* For research use only. Not for human or veterinary use.

(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene -

Specification

Molecular Formula C11H11F3
Molecular Weight 200.20 g/mol
IUPAC Name 1-[(E)-but-1-enyl]-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C11H11F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h3-8H,2H2,1H3/b4-3+
Standard InChI Key IRRHJUOAGUQRHQ-ONEGZZNKSA-N
Isomeric SMILES CC/C=C/C1=CC=C(C=C1)C(F)(F)F
Canonical SMILES CCC=CC1=CC=C(C=C1)C(F)(F)F

Introduction

Structural and Electronic Characteristics

Molecular Geometry and Isomerism

The (E)-stereochemistry of 1-[4-(Trifluoromethyl)phenyl]-1-butene arises from the trans arrangement of substituents around the double bond. This configuration minimizes steric hindrance between the trifluoromethylphenyl group and the butene chain, stabilizing the molecule . Single-crystal X-ray diffraction (SC-XRD) studies of analogous fluorinated biphenyl compounds, such as 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP), reveal monoclinic crystal systems with space group P21_1/c, suggesting similar packing behaviors for (E)-1-[4-(Trifluoromethyl)phenyl]-1-butene . The trifluoromethyl group’s electronegativity induces electron-withdrawing effects, polarizing the phenyl ring and altering charge distribution across the molecule .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the structure and purity of fluorinated compounds. For example, 1H^1\text{H} NMR spectra of TBDFBP exhibit distinct singlet peaks for tert-butyl hydrogens at 1.386 ppm and coupling constants (J=12.02HzJ = 12.02 \, \text{Hz}) for aromatic protons . Similarly, 13C^{13}\text{C} NMR signals for (E)-1-[4-(Trifluoromethyl)phenyl]-1-butene would likely show fluorine-carbon coupling (JCF=13.5HzJ_{\text{CF}} = 13.5 \, \text{Hz}) and resonances corresponding to the CF3_3 group near 116–117 ppm . Fourier-transform infrared (FTIR) spectroscopy further identifies stretching vibrations for C-F bonds (1,100–1,350 cm1^{-1}) and C=C bonds (1,600–1,680 cm1^{-1}) .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling reaction, widely used for synthesizing fluorinated biphenyls, offers a viable route for constructing the trifluoromethylphenyl-butene scaffold. For instance, 3′,4′-difluoro-2,5-dimethoxy-1,1′-biphenyl (DFDMBP) was synthesized via Pd(0)-catalyzed coupling with yields exceeding 78% . Adapting this method, a brominated butene precursor could couple with 4-(trifluoromethyl)phenylboronic acid under mild conditions (e.g., Pd(PPh3_3)4_4, Na2_2CO3_3, ethanol/water) .

Oxidative Desulfurization and Fluorination

Recent advances in N-CF3_3 motif synthesis highlight oxidative desulfurization/fluorination as a promising strategy. Hagooly et al. demonstrated that treating thiocarbamoyl fluorides with AgF generates trifluoromethylamines . Applying this to (E)-1-[4-(Trifluoromethyl)phenyl]-1-butene synthesis, a thioether intermediate could undergo desulfurization with BrF3_3 or (Me4_4N)SCF3_3, followed by fluorination to install the CF3_3 group .

Table 1: Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)AdvantagesLimitations
Suzuki-Miyaura CouplingPd(PPh3_3)4_4, Na2_2CO3_3~78High regioselectivity, mild conditionsRequires pre-functionalized substrates
Oxidative FluorinationBrF3_3, AgF~65Direct CF3_3 installationHarsh conditions, toxicity risks

Electronic Properties and Reactivity

Frontier Molecular Orbital Analysis

Density functional theory (DFT) studies of fluorinated biphenyls reveal that the HOMO-LUMO gap correlates with chemical stability. For TBDFBP, the HOMO energy (6.44eV-6.44 \, \text{eV}) and LUMO energy (1.30eV-1.30 \, \text{eV}) yield a gap of 5.14 eV, indicating high redox stability . By analogy, (E)-1-[4-(Trifluoromethyl)phenyl]-1-butene likely exhibits a similar gap, rendering it less reactive toward electrophiles but susceptible to nucleophilic attack at the electron-deficient phenyl ring .

Global Reactivity Parameters

The global electrophilicity index (ω\omega) and chemical potential (μ\mu) provide insights into reactivity trends. For DFNBP, a related nitro-substituted compound, ω=6.573eV\omega = 6.573 \, \text{eV} reflects heightened electrophilicity compared to TBDFBP (ω=2.914eV\omega = 2.914 \, \text{eV}) . Substitution patterns in (E)-1-[4-(Trifluoromethyl)phenyl]-1-butene would similarly modulate its reactivity, with the CF3_3 group enhancing electrophilic character at the para position.

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